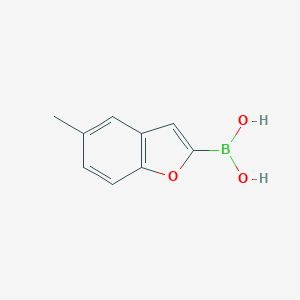

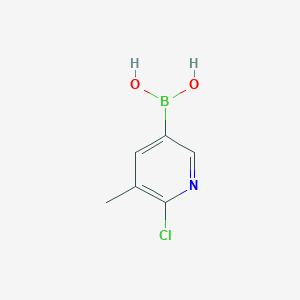

2-Chloro-3-methylpyridine-5-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

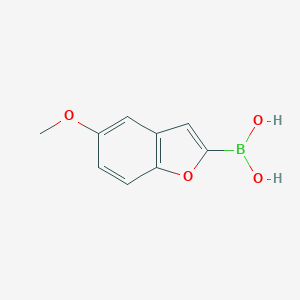

2-Chloro-3-methylpyridine-5-boronic acid, also known as CMPB, is an important organic compound that has been widely used in various scientific fields and applications. CMPB is a versatile compound that can be used for various purposes, such as synthesis, reaction catalysts, and drug delivery. CMPB is a boronic acid derivative and is synthesized from the reaction of 2-chloro-3-methylpyridine and 5-boronic acid. This compound has been studied extensively due to its wide range of applications.

Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Molecules

The compound plays a crucial role in the synthesis of complex organic molecules. For instance, it has been utilized in the preparation of radio-labeled ligands for imaging studies, demonstrating its utility in creating compounds used in Positron Emission Tomography (PET) scans. A notable example is the synthesis of MK-1064, a radioligand for imaging the orexin-2 receptor, where 2-chloro-5-iodonicotinate and 5-(chloropyridin-3-yl)boronic acid were key intermediates in the synthetic pathway (Gao, Wang, & Zheng, 2016).

Application in Cross-Coupling Reactions

2-Chloro-3-methylpyridine-5-boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic chemistry for forming carbon-carbon bonds. This reaction facilitates the synthesis of various biaryls, an essential structure in many pharmaceuticals and organic materials. The compound's utility in creating diazino-fused tricyclic systems and its involvement in Suzuki coupling of 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one highlights its importance in developing novel organic compounds with potential applications in medicine and materials science (Tapolcsányi et al., 2002).

Electrochemical Applications

Furthermore, the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode, involving the oxidation of related pyridine derivatives, underscores the broader applicability of compounds in this class in electroorganic synthesis and environmental remediation. This research indicates the potential of this compound derivatives in wastewater treatment and the synthesis of nicotinic acid through partial oxidation processes (Iniesta, Michaud, Panizza, & Comninellis, 2001).

Bridging Ligand in Coordination Chemistry

In coordination chemistry, this compound and its derivatives serve as bridging ligands to construct heterodinuclear complexes, demonstrating the structural versatility and utility of boron-containing compounds in developing novel coordination complexes with unique properties (Braunschweig, Radacki, Scheschkewitz, & Whittell, 2005).

Safety and Hazards

2-Chloro-3-methylpyridine-5-boronic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection. If inhaled or in contact with skin or eyes, it is advised to remove the victim to fresh air, wash with plenty of soap and water, and seek medical attention if symptoms persist .

Mecanismo De Acción

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways .

Pharmacokinetics

It’s worth noting that boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with various biomolecules .

Result of Action

The ability of boronic acids to form reversible covalent bonds can lead to various effects, depending on the specific targets and biochemical pathways involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the reactivity of boronic acids, as they tend to form boronate esters under alkaline conditions . Additionally, the presence of diols, including sugars, can lead to the formation of cyclic boronate esters, potentially affecting the compound’s reactivity .

Propiedades

IUPAC Name |

(6-chloro-5-methylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOOKOBRTKSRLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Cl)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590375 |

Source

|

| Record name | (6-Chloro-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003043-40-0 |

Source

|

| Record name | (6-Chloro-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-methylpyridine-5-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.